molecular formula C9H14O2 B12983582 3-Acetyl-2,2,3-trimethylcyclobutan-1-one

3-Acetyl-2,2,3-trimethylcyclobutan-1-one

Cat. No.: B12983582
M. Wt: 154.21 g/mol
InChI Key: CZQZZPPFZNNUEX-UHFFFAOYSA-N
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Description

3-Acetyl-2,2,3-trimethylcyclobutan-1-one is an organic compound with a unique cyclobutane ring structure. This compound is characterized by the presence of an acetyl group and three methyl groups attached to the cyclobutane ring. The compound’s distinct structure makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2,2,3-trimethylcyclobutan-1-one can be achieved through several methods. One common approach involves the reaction of 2,2,3-trimethylcyclobutanone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of advanced catalysts and solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2,2,3-trimethylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

3-Acetyl-2,2,3-trimethylcyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetyl-2,2,3-trimethylcyclobutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The acetyl group can also participate in acetylation reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,3-Trimethylcyclobutanone: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    3-Acetylcyclobutanone: Similar structure but without the additional methyl groups, leading to different chemical properties.

Uniqueness

3-Acetyl-2,2,3-trimethylcyclobutan-1-one stands out due to its combination of an acetyl group and three methyl groups on the cyclobutane ring

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-acetyl-2,2,3-trimethylcyclobutan-1-one

InChI

InChI=1S/C9H14O2/c1-6(10)9(4)5-7(11)8(9,2)3/h5H2,1-4H3

InChI Key

CZQZZPPFZNNUEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CC(=O)C1(C)C)C

Origin of Product

United States

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